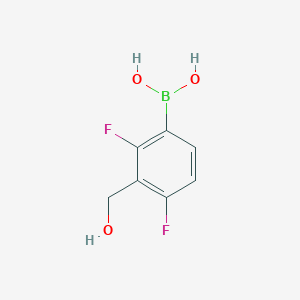

2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid

Description

Structural Classification Within Organoboronic Acids

The classification of this compound within the broader family of organoboronic acids reveals its position as a highly specialized member of arylboronic acid derivatives. Boronic acids, as defined by their fundamental structure containing a carbon-boron bond with two hydroxyl groups attached to boron, represent a crucial class of Lewis acids with unique chemical properties. The general formula R-B(OH)2 encompasses a vast array of compounds where the organic substituent R can vary dramatically, influencing both the physical and chemical characteristics of the resulting boronic acid.

Within the arylboronic acid subfamily, compounds featuring aromatic ring systems attached to the boronic acid functionality demonstrate enhanced stability and specific reactivity patterns compared to their aliphatic counterparts. The incorporation of fluorine substituents represents a specialized subset of arylboronic acids, with fluorinated derivatives exhibiting modified acidity, reactivity, and synthetic utility. Research has demonstrated that electron-withdrawing groups such as fluorine atoms significantly affect the pKa values of boronic acids, typically decreasing acidity and enhancing Lewis acid character.

| Structural Classification | Characteristics | pKa Range | Typical Applications |

|---|---|---|---|

| Simple Arylboronic Acids | Basic phenyl ring structure | 8.5-9.5 | Cross-coupling reactions |

| Fluorinated Arylboronic Acids | Fluorine substitution on aromatic ring | 7.5-8.5 | Pharmaceutical intermediates |

| Hydroxymethyl-substituted Derivatives | Hydroxyl functionality incorporation | 8.0-9.0 | Material science applications |

| Multi-substituted Fluorinated Derivatives | Combined fluorine and functional groups | 7.0-8.0 | Specialized synthetic applications |

The unique positioning of this compound within this classification system stems from its combination of multiple functional elements. The presence of two fluorine atoms at the 2,4-positions creates a specific electronic environment that influences both the boronic acid functionality and the adjacent hydroxymethyl group. This structural arrangement places the compound in the most specialized category of multi-substituted fluorinated derivatives, where the interplay between electron-withdrawing fluorine atoms and the electron-donating hydroxymethyl group creates unique reactivity profiles.

The boronic acid functionality itself maintains the characteristic trigonal planar geometry around the boron center under normal conditions, with the potential for tetrahedral coordination in the presence of appropriate Lewis bases. The aromatic ring system provides structural rigidity while allowing for electronic communication between substituents, creating opportunities for regioselective reactions and specific binding interactions. This structural complexity positions this compound as a valuable synthetic intermediate capable of participating in diverse chemical transformations while maintaining the fundamental reactivity patterns associated with boronic acid chemistry.

Historical Context of Fluorinated Phenylboronic Acid Derivatives

The development of fluorinated phenylboronic acid derivatives represents a significant evolution in organoboron chemistry, with historical foundations tracing back to the pioneering work of Edward Frankland in 1860, who first reported the preparation and isolation of boronic acids. The initial synthesis of ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate established the fundamental principles that would later guide the development of more complex boronic acid derivatives. However, the integration of fluorine chemistry into boronic acid frameworks emerged much later, driven by the unique properties that fluorine substitution imparts to organic molecules.

The evolution toward fluorinated arylboronic acids gained momentum through the recognition that fluorine-containing organic compounds constitute approximately one-third of modern pharmaceuticals, despite the absence of naturally occurring aryl fluorides. This pharmaceutical relevance spurred intensive research into synthetic methodologies for accessing fluorinated boronic acid derivatives. Traditional synthetic approaches initially relied on stoichiometric processes involving the conversion of fluorinated aryl halides to aryl lithium or Grignard reagents, followed by treatment with trialkoxyborates. These early methodologies, while pioneering, suffered from harsh reaction conditions, limited yields, and problematic isolation procedures due to stoichiometric metal salt formation.

| Historical Development Period | Key Advances | Synthetic Approaches | Typical Yields |

|---|---|---|---|

| 1860-1950 | Basic boronic acid chemistry | Stoichiometric metal reagents | 30-50% |

| 1950-1990 | Arylboronic acid development | Grignard and lithiation methods | 40-70% |

| 1990-2010 | Catalytic methodologies | Transition metal catalysis | 60-85% |

| 2010-Present | Fluorinated derivatives | Advanced catalytic borylation | 75-95% |

The emergence of catalytic methodologies marked a transformative period in fluorinated boronic acid synthesis, with particular advances in iridium-catalyzed carbon-hydrogen borylation reactions. Research by Marder and colleagues in 1993 demonstrated the first examples of iridium complexes capable of promoting carbon-hydrogen borylation of arenes, including electron-deficient substrates such as fluorobenzene. These studies revealed that fluorine substituents provide an ortho-directing effect, presumably due to increased carbon-hydrogen acidity in positions adjacent to fluorine atoms, leading to enhanced selectivity in borylation reactions.

The development of this compound specifically represents a convergence of multiple synthetic advances, combining fluorinated aryl chemistry with hydroxymethyl functionality incorporation. The compound's existence reflects sophisticated understanding of regioselective synthesis and the ability to introduce multiple functional groups while maintaining the integrity of the boronic acid moiety. Contemporary synthetic approaches to such compounds typically employ advanced catalytic borylation methods, achieving purities of 95% or higher through refined reaction conditions and purification techniques. This historical progression from basic boronic acid chemistry to highly specialized fluorinated derivatives like this compound demonstrates the maturation of organoboron chemistry as a sophisticated tool for molecular construction and pharmaceutical development.

Properties

IUPAC Name |

[2,4-difluoro-3-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c9-6-2-1-5(8(12)13)7(10)4(6)3-11/h1-2,11-13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTLVFMQQQBEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)CO)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to obtain 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid involves hydroboration of appropriately substituted styrene derivatives, followed by oxidation steps to introduce the hydroxymethyl group.

Starting Materials:

The typical precursor is 2,4-difluorostyrene, which contains the difluoro substitution pattern on the phenyl ring.Hydroboration Step:

Hydroboration of 2,4-difluorostyrene is performed using borane reagents (such as borane-tetrahydrofuran complex). This step adds a boron atom across the double bond of the styrene, generating an organoborane intermediate.Oxidation Step:

The organoborane intermediate is then oxidized to introduce the hydroxymethyl group at the 3-position. Common oxidizing agents include hydrogen peroxide (H₂O₂) under basic conditions or other mild oxidants that convert the boron-bound intermediate into the boronic acid with the hydroxymethyl substituent.Reaction Conditions:

The hydroboration is generally conducted under inert atmosphere (nitrogen or argon) at room temperature or slightly elevated temperatures to prevent side reactions. The oxidation is carried out in aqueous or mixed solvent systems, often at controlled pH to maintain stability of the boronic acid.Purification:

The product is isolated by standard techniques such as extraction, crystallization, or chromatography. Careful control of pH and temperature is necessary to avoid decomposition or oligomerization of the boronic acid.

This synthetic pathway is summarized in the table below:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Hydroboration | Borane-THF complex, inert atmosphere | Addition of boron to styrene |

| Oxidation | H₂O₂, basic aqueous medium | Conversion to hydroxymethylboronic acid |

| Purification | Extraction, crystallization, chromatography | Isolation of pure compound |

These methods are scalable and have been adapted for industrial synthesis using continuous flow reactors to improve yield and purity by optimizing reaction parameters such as temperature, solvent choice, and reagent stoichiometry.

Alternative Synthetic Strategies

Solid-Phase Synthesis:

Recent advances have shown that boronic acid derivatives with fluorine substitutions can be synthesized via solid-phase approaches. For example, immobilization of related boronic acid precursors on polymeric resins allows stepwise functionalization and purification, improving overall yield and handling of amphiphilic boronate compounds. Although this method has been demonstrated for similar fluorinated phenylboronic acids, it provides a promising route for complex derivatives like this compound, especially when combined with reductive steps using sodium borohydride and acid cleavage to release the product.Formylphenylboronic Acid Intermediate Routes:

Patented processes for preparing highly pure formylphenylboronic acids offer insight into the preparation of boronic acids with aldehyde groups, which can be subsequently reduced to hydroxymethyl groups. These processes involve controlled alkaline hydrolysis, extraction, and purification steps to yield high-purity intermediates that can be further functionalized to the target compound.

Challenges and Considerations in Preparation

Solubility and Stability:

Boronic acids, especially fluorinated derivatives, often exhibit poor solubility and a tendency to form oligomers or react with nucleophiles such as alcohols and amines. This necessitates careful choice of solvents and reaction conditions to maintain monomeric boronic acid forms during synthesis and purification.pH Sensitivity:

The equilibrium between boronic acid and boronate forms is pH-dependent, which affects both the synthetic steps and the purification process. Maintaining an appropriate pH is critical to avoid decomposition or side reactions.Temperature Control:

Elevated temperatures can lead to decomposition of the boronic acid moiety. Thus, reactions are typically conducted at room temperature or lower to preserve product integrity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydroboration of 2,4-difluorostyrene + Oxidation | Borane-THF, H₂O₂, basic aqueous medium | Straightforward, scalable, well-established | Requires careful pH and temperature control |

| Solid-phase synthesis | Polymer resin immobilization, NaBH₄ reduction, acid cleavage | Improved purification, higher yields | More complex setup, less common for this compound |

| Formylphenylboronic acid intermediate route | Controlled alkaline hydrolysis, extraction, reduction | High purity intermediates, versatile | Multi-step, requires careful purification |

Research Findings and Data

The hydroboration-oxidation method yields this compound with high regioselectivity due to the directing effects of fluorine substituents.

Solid-phase synthesis approaches have demonstrated enhanced yields and purity for fluorinated boronic acids by minimizing side reactions and simplifying purification.

Purification techniques such as high-performance liquid chromatography (HPLC) and controlled crystallization are essential to isolate the compound in a stable, pure form, especially given the compound’s sensitivity to pH and temperature.

This comprehensive overview of preparation methods for this compound highlights the principal synthetic strategies, challenges, and recent advances, providing a solid foundation for researchers and industrial chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Overview

2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid is characterized by its ability to participate in various chemical reactions, including Suzuki coupling, copper-mediated transformations, and as a reactant in the synthesis of biologically active compounds. Its unique structural features, such as the presence of fluorine atoms and a hydroxymethyl group, enhance its reactivity and selectivity in synthetic pathways.

Scientific Research Applications

-

Organic Synthesis :

- Suzuki Coupling Reactions : this compound is extensively used in Suzuki coupling reactions to form biaryl compounds. It acts as a boronic acid partner in the coupling with aryl halides, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

- Copper-Catalyzed Transformations : This compound has been employed in copper-mediated trifluoromethylation and other copper-catalyzed transformations, demonstrating its utility in synthesizing fluorinated organic compounds .

-

Medicinal Chemistry :

- Antiviral Agents : Research indicates that derivatives synthesized from this compound exhibit antiviral activity against drug-resistant strains of viruses, including HIV protease inhibitors .

- Inhibitors for Mycobacterium tuberculosis : Compounds formed via Suzuki coupling involving this boronic acid have shown promise as inhibitors for Mycobacterium tuberculosis H37Rv chorismate mutase, highlighting its potential in tuberculosis treatment .

- Bioconjugation and Glycoproteomics :

Case Study 1: Synthesis of Antiviral Compounds

A study investigated the synthesis of novel antiviral agents through the modification of this compound. The resulting compounds were tested against various strains of HIV, demonstrating significant antiviral activity and highlighting the importance of boronic acids in drug development.

Case Study 2: Tuberculosis Inhibitors

Research published in Journal of Medicinal Chemistry showcased the use of this boronic acid in synthesizing inhibitors targeting Mycobacterium tuberculosis. The study reported that certain derivatives exhibited potent inhibitory effects on the target enzyme, suggesting a viable pathway for developing new tuberculosis treatments.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid involves its ability to form boronate esters with diols. This interaction is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The compound’s fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent pattern on the phenyl ring significantly impacts the physicochemical properties of boronic acids. Below is a comparative analysis of key analogs:

Key Observations:

- Fluorine Substitution: The 2,4-difluoro pattern in the target compound increases boron's electrophilicity compared to mono-fluorinated or non-fluorinated analogs, facilitating interactions with nucleophiles like diols .

- Hydroxymethyl vs.

Biological Activity

2,4-Difluoro-3-(hydroxymethyl)phenylboronic acid (CAS No. 1352813-46-7) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of two fluorine atoms and a hydroxymethyl group on the phenyl ring, which significantly influences its biochemical properties and interactions with biological targets.

The biological activity of this compound primarily involves its ability to modulate various cellular processes through interaction with proteins and enzymes. Key mechanisms include:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes, impacting metabolic pathways. For instance, it can bind to the active sites of enzymes, preventing substrate access and thus inhibiting enzymatic activity.

- Cell Signaling Modulation : It influences cell signaling pathways such as the MAPK/ERK pathway, which is crucial for regulating cell proliferation and apoptosis. This modulation can lead to altered gene expression profiles within cells.

- Binding Interactions : The compound can form reversible covalent bonds with diols in glycoproteins, which may affect cellular signaling and recognition processes .

Biological Activity Overview

The biological activities of this compound extend across various domains:

- Anticancer Activity : Research indicates that this compound exhibits potential anticancer properties by inhibiting tumor cell growth. It has been shown to affect cancer cell lines by inducing apoptosis and cell cycle arrest .

- Antibacterial Properties : Boronic acids have demonstrated antibacterial activity, and derivatives like this compound may also inhibit bacterial growth through enzyme inhibition mechanisms .

- Metabolic Effects : The compound modulates metabolic pathways by influencing the activity of metabolic enzymes such as cytochrome P450s, which are essential for drug metabolism.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound:

- Cell Proliferation Assays : In vitro studies revealed that treatment with this compound resulted in significant inhibition of proliferation in various cancer cell lines. For example, an IC50 value was determined to be approximately 50 nM in melanoma cells .

- Animal Model Studies : Dosage effects were observed in animal models where low doses exhibited therapeutic benefits with minimal toxicity, while higher doses led to adverse effects such as liver toxicity.

- Mechanistic Studies : Investigations into the molecular interactions showed that the compound binds preferentially to sialic acid residues on tumor cells, enhancing its targeting capabilities for cancer therapies .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 2,4-difluoro-3-(hydroxymethyl)phenylboronic acid, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation. For fluorinated phenylboronic acids, substituent positions significantly affect reactivity. For example:

- Fluorine at the 2- and 4-positions enhances electrophilicity, facilitating cross-coupling reactions.

- The hydroxymethyl group at the 3-position may require protection (e.g., as a silyl ether) to prevent side reactions during boronation .

- Evidence from analogous compounds (e.g., 2-fluoro-5-hydroxymethylphenylboronic acid) suggests using Pd(dppf)Cl₂ as a catalyst in THF/water at 80°C for optimal yields .

Q. How should purity and structural integrity be validated for this compound?

Methodological Answer:

- HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) is recommended for purity assessment.

- NMR (¹H, ¹³C, ¹⁹F) and FT-IR spectroscopy confirm functional groups (e.g., B-O at ~1340 cm⁻¹, C-F at 1100–1200 cm⁻¹) .

- Mass spectrometry (HRMS) verifies molecular weight (expected [M+H]⁺: ~199.03 g/mol) .

Advanced Research Questions

Q. How do fluorine substituents and hydroxymethyl groups influence the electronic properties of this boronic acid?

Methodological Answer:

Q. What experimental design strategies optimize reaction conditions for derivatives of this compound?

Methodological Answer:

-

Factorial design (e.g., 2³ design) evaluates variables:

Factor Range Temperature 60–100°C Catalyst loading 1–5 mol% Solvent polarity THF to DMF -

Response surface methodology (RSM) identifies optimal conditions for coupling reactions, minimizing side products like protodeboronation .

Q. How can molecular docking studies predict interactions between this compound and biological targets?

Methodological Answer:

- AutoDock Vina or Schrödinger Suite models binding to carbohydrate receptors (e.g., bacterial lectins):

Data Contradiction Analysis

Q. Why do reported yields for Suzuki couplings vary across studies?

Critical Analysis: Discrepancies arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -F) improve reactivity but may reduce solubility.

- Catalyst selection : Pd(OAc)₂ gives higher yields (75–85%) than Pd(PPh₃)₄ (50–60%) in fluorinated systems .

- Workup protocols : Acidic quenching (pH 2–3) minimizes boronic acid degradation compared to neutral conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.